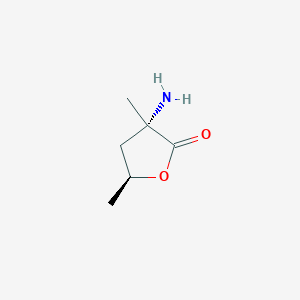![molecular formula C6H9FN4O B060901 2-[(2-Amino-6-fluoropyrimidin-4-yl)amino]ethanol CAS No. 188987-84-0](/img/structure/B60901.png)
2-[(2-Amino-6-fluoropyrimidin-4-yl)amino]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-Amino-6-fluoropyrimidin-4-yl)amino]ethanol, also known as AFE-2, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. AFE-2 is a derivative of the pyrimidine nucleoside, which is a building block of DNA and RNA. This compound has been synthesized using various methods and has been studied extensively for its biochemical and physiological effects.
Mécanisme D'action
2-[(2-Amino-6-fluoropyrimidin-4-yl)amino]ethanol exerts its effects through multiple mechanisms of action. One of the primary mechanisms is the inhibition of enzymes involved in DNA synthesis, such as thymidylate synthase and dihydrofolate reductase. 2-[(2-Amino-6-fluoropyrimidin-4-yl)amino]ethanol has also been shown to inhibit the activity of enzymes involved in the biosynthesis of purines, which are essential components of DNA and RNA. Additionally, 2-[(2-Amino-6-fluoropyrimidin-4-yl)amino]ethanol has been shown to have antioxidant and anti-inflammatory properties, which contribute to its therapeutic effects.
Biochemical and Physiological Effects
2-[(2-Amino-6-fluoropyrimidin-4-yl)amino]ethanol has been shown to have a variety of biochemical and physiological effects. In cancer cells, 2-[(2-Amino-6-fluoropyrimidin-4-yl)amino]ethanol inhibits the growth and proliferation of cells by inducing DNA damage and cell cycle arrest. 2-[(2-Amino-6-fluoropyrimidin-4-yl)amino]ethanol has also been shown to induce apoptosis in cancer cells by activating specific signaling pathways. In infectious diseases, 2-[(2-Amino-6-fluoropyrimidin-4-yl)amino]ethanol has been shown to inhibit the replication of viruses and bacteria by targeting specific enzymes involved in their biosynthesis. In neurological disorders, 2-[(2-Amino-6-fluoropyrimidin-4-yl)amino]ethanol has been shown to improve cognitive function and reduce inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
2-[(2-Amino-6-fluoropyrimidin-4-yl)amino]ethanol has several advantages for lab experiments, including its stability and ease of synthesis. 2-[(2-Amino-6-fluoropyrimidin-4-yl)amino]ethanol can be synthesized using relatively simple methods and is stable under a wide range of conditions. However, 2-[(2-Amino-6-fluoropyrimidin-4-yl)amino]ethanol has some limitations, including its low solubility in water and its potential toxicity at high concentrations. These limitations must be taken into account when designing experiments using 2-[(2-Amino-6-fluoropyrimidin-4-yl)amino]ethanol.
Orientations Futures
There are several potential future directions for research on 2-[(2-Amino-6-fluoropyrimidin-4-yl)amino]ethanol. One area of research is the development of novel derivatives of 2-[(2-Amino-6-fluoropyrimidin-4-yl)amino]ethanol with improved pharmacological properties. Another area of research is the investigation of the potential therapeutic applications of 2-[(2-Amino-6-fluoropyrimidin-4-yl)amino]ethanol in other diseases, such as autoimmune disorders and metabolic diseases. Additionally, further research is needed to elucidate the precise mechanisms of action of 2-[(2-Amino-6-fluoropyrimidin-4-yl)amino]ethanol and to optimize its dosing and administration for clinical use.
Méthodes De Synthèse
2-[(2-Amino-6-fluoropyrimidin-4-yl)amino]ethanol can be synthesized using a variety of methods, including the reaction of 2-amino-6-fluoropyrimidine with ethylene oxide or ethylene chlorohydrin. The reaction can be carried out in the presence of a catalyst, such as potassium hydroxide or sodium hydroxide, to yield 2-[(2-Amino-6-fluoropyrimidin-4-yl)amino]ethanol. The purity of the compound can be improved through recrystallization or column chromatography.
Applications De Recherche Scientifique
2-[(2-Amino-6-fluoropyrimidin-4-yl)amino]ethanol has been studied for its potential therapeutic applications in various fields, including cancer research, infectious diseases, and neurological disorders. In cancer research, 2-[(2-Amino-6-fluoropyrimidin-4-yl)amino]ethanol has been shown to inhibit the growth of cancer cells by targeting specific enzymes involved in DNA synthesis. In infectious diseases, 2-[(2-Amino-6-fluoropyrimidin-4-yl)amino]ethanol has been studied for its antiviral and antibacterial properties. In neurological disorders, 2-[(2-Amino-6-fluoropyrimidin-4-yl)amino]ethanol has been shown to improve cognitive function and reduce inflammation in the brain.
Propriétés
Numéro CAS |
188987-84-0 |
|---|---|
Nom du produit |
2-[(2-Amino-6-fluoropyrimidin-4-yl)amino]ethanol |
Formule moléculaire |
C6H9FN4O |
Poids moléculaire |
172.16 g/mol |
Nom IUPAC |
2-[(2-amino-6-fluoropyrimidin-4-yl)amino]ethanol |
InChI |
InChI=1S/C6H9FN4O/c7-4-3-5(9-1-2-12)11-6(8)10-4/h3,12H,1-2H2,(H3,8,9,10,11) |
Clé InChI |
JKFRRQYLWXFBHR-UHFFFAOYSA-N |
SMILES |
C1=C(N=C(N=C1F)N)NCCO |
SMILES canonique |
C1=C(N=C(N=C1F)N)NCCO |
Synonymes |
Ethanol, 2-[(2-amino-6-fluoro-4-pyrimidinyl)amino]- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![Ethyl 2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]acetate](/img/structure/B60845.png)
![4-Methyl-2-({[2-(methylthio)pyridin-3-yl]carbonyl}amino)pentanoic acid](/img/structure/B60847.png)
![3,3'-Bis(trimethylsilyl)[1,1'-binaphthalene]-2,2'-dithiol](/img/structure/B60849.png)

